

Best practices for long-term storage of AS2863619.

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Compound of Interest		
Compound Name:	AS2863619 free base	
Cat. No.:	B2896920	Get Quote

Technical Support Center: AS2863619

This technical support center provides best practices for the long-term storage and handling of AS2863619, a potent and selective dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is AS2863619?

AS2863619 is a small-molecule inhibitor of CDK8 and CDK19 with IC50 values of 0.6099 nM and 4.277 nM, respectively.[4] It is also known as a potent inducer of the transcription factor Foxp3 in conventional T cells (Tconv cells).[4] By inhibiting CDK8/19, AS2863619 enhances the activation of STAT5, which in turn activates the Foxp3 gene. This mechanism allows for the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells, making it a valuable tool for studying immunological diseases.

Q2: What is the recommended long-term storage for AS2863619 powder?

For long-term stability, AS2863619 supplied as a solid powder should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least three to four years. Some suppliers also indicate stability for 12 months at -20°C or 6 months at 4°C.



Q3: How should I store AS2863619 stock solutions?

Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For optimal long-term storage, these aliquots should be kept at -80°C, where they can be stable for six months to a year. For shorter-term storage, aliquots can be stored at -20°C for up to one month. Always ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption.

Q4: What solvents can I use to dissolve AS2863619?

AS2863619 is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions. It is also soluble in water and, to a lesser extent, in ethanol. It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.

Q5: What is the primary mechanism of action for AS2863619?

AS2863619's primary mechanism involves the inhibition of CDK8 and its paralog CDK19. In T cells, TCR and IL-2 signaling activate STAT5. CDK8/19 can inactivate STAT5 by phosphorylating a serine residue in its PSP motif. By inhibiting CDK8/19, AS2863619 prevents this negative phosphorylation, leading to sustained STAT5 activation (tyrosine phosphorylation). Activated STAT5 then binds to regulatory regions of the Foxp3 gene, inducing its expression and promoting the differentiation of T cells into functional regulatory T cells.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for AS2863619

Form	Storage Temperature	Reported Stability Duration
Solid Powder	-20°C	3 to 4 years
Solid Powder	4°C	6 months
Stock Solution	-80°C	6 months to 1 year
Stock Solution	-20°C	1 month



Table 2: Solubility of AS2863619

Solvent	Concentration	Notes
DMSO	≥10 mM to 250 mg/mL (616.92 mM)	Use fresh, anhydrous DMSO. Ultrasonic assistance may be needed.
Water	≥50 mg/mL to 100 mg/mL (246.77 mM)	
Ethanol	<1 mg/mL to 4 mg/mL	Limited solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Acclimatization: Before opening, allow the vial of AS2863619 powder to warm to room temperature to prevent condensation, which can introduce moisture.
- Weighing: For quantities greater than 10 mg, accurately weigh the desired amount of powder in a sterile microfuge tube. For smaller quantities, solvent can be added directly to the manufacturer's vial. (Molecular Weight: 405.24 g/mol)
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of powder, add 246.77 μL of DMSO.
- Solubilization: Vortex thoroughly to ensure the compound is completely dissolved. If precipitation occurs, gentle warming or sonication can aid dissolution.
- Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed aliquots.
 Store immediately at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Troubleshooting Guides

Q: I am having trouble dissolving the AS2863619 powder.



A:

- Check Your Solvent: Ensure you are using fresh, anhydrous DMSO. The compound's solubility is significantly impacted by moisture.
- Assist Solubilization: Use a vortex to mix thoroughly. If particles remain, gentle heating in a water bath or brief sonication can help.
- Verify Calculations: Double-check your calculations to ensure you have not exceeded the solubility limit of the compound in the chosen solvent volume.

Q: My experimental results are inconsistent, and I suspect the compound has lost activity.

A:

- Review Storage Conditions: Confirm that both the powder and stock solutions have been stored at the correct temperatures and for a duration within the recommended stability period.
- Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Always use fresh aliquots for each experiment.
- Check for Precipitation: Before making working solutions, visually inspect the thawed stock solution for any precipitate. If present, warm the solution and vortex to redissolve completely before use.
- Solvent Age: Old DMSO can accumulate peroxides, which may degrade the compound. Use relatively new, high-quality DMSO.

Q: I observe cytotoxicity in my cell cultures.

A:

Final Solvent Concentration: If using a DMSO stock solution, ensure the final concentration
of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solventinduced toxicity.



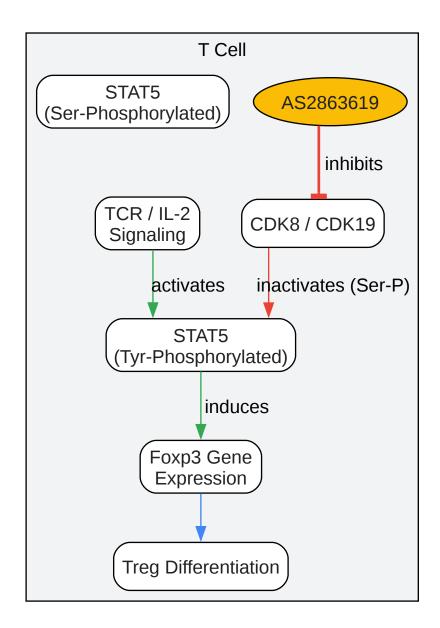




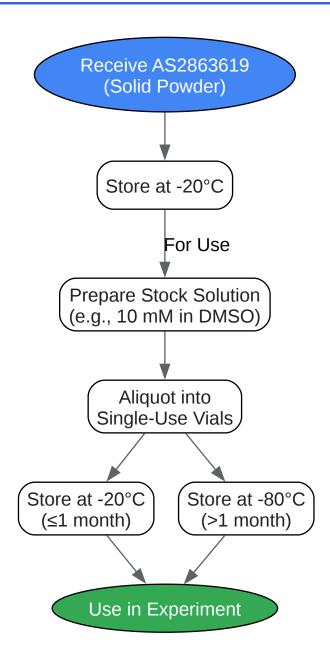
• Compound Concentration: AS2863619 has been shown to not exhibit cellular toxicity in the concentration range of its Foxp3-inducing activity (e.g., 1.0 μM). Verify that your final working concentration is appropriate for your cell type and assay.

Visualizations

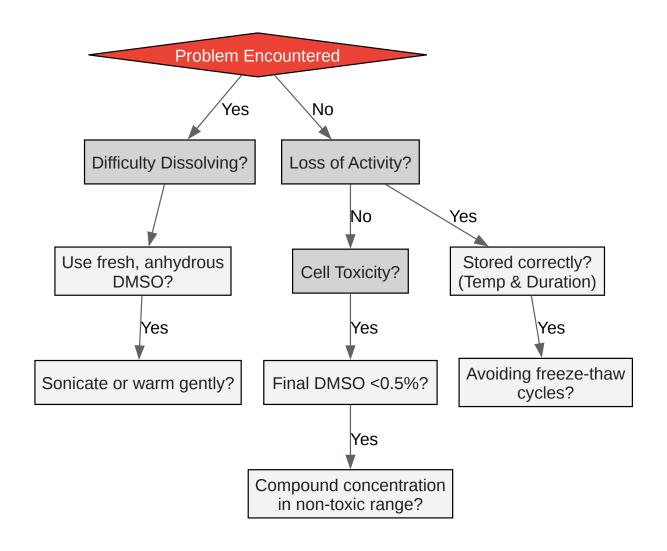












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